Enrofloxacin Sodium is derived from enrofloxacin, which was first introduced in the 1980s. The sodium salt form improves solubility and bioavailability, making it suitable for injection formulations. The compound is synthesized through various chemical methods that involve modifying the parent enrofloxacin structure.
Enrofloxacin Sodium is classified as an antibacterial agent. It acts by inhibiting bacterial DNA gyrase and topoisomerase IV, crucial enzymes involved in DNA replication and transcription. This mechanism makes it a potent agent against bacterial infections.
The synthesis of Enrofloxacin Sodium typically involves the formation of salts through acid-base reactions. One notable method includes mixing enrofloxacin with sodium hydroxide in an aqueous solution, followed by pH adjustment to enhance solubility.
The molecular formula for Enrofloxacin Sodium is . The compound features a bicyclic structure characteristic of fluoroquinolones, with a fluorine atom at position 6 and a piperazine ring that enhances its antibacterial activity.
Enrofloxacin Sodium undergoes various chemical reactions typical of fluoroquinolones:
The stability of Enrofloxacin Sodium can be influenced by pH levels and temperature, with optimal conditions ensuring maximum efficacy against bacterial pathogens.
Enrofloxacin Sodium exerts its antibacterial effects primarily through:
Studies have shown that Enrofloxacin Sodium has a minimum inhibitory concentration (MIC) against various pathogens ranging from 0.1 to 4 µg/mL, indicating its potency.
Relevant analyses include differential scanning calorimetry (DSC) which indicates melting points around 228 °C, confirming thermal stability.
Enrofloxacin Sodium is primarily utilized in veterinary medicine for:
Enrofloxacin Sodium's broad-spectrum activity makes it a vital tool in maintaining animal health and managing infectious diseases effectively across various species.
Enrofloxacin sodium synthesis relies critically on solvent selection to facilitate proton transfer and crystalline salt formation. Polar protic solvents, particularly glycerol-water mixtures (e.g., 70:30 v/v), enable efficient zwitterion disruption of enrofloxacin, achieving yields exceeding 92% at 50°C. This system enhances ionic dissociation due to glycerol’s high dielectric constant (ε ≈ 42.5), promoting sodium ion integration into the molecular structure [1]. Alternatively, ethanol-dichloromethane co-solvents (3:2 v/v) facilitate rapid crystallization of enrofloxacin mesylate, leveraging ethanol’s solvation power and DCM’s low boiling point for easy removal. This method achieves near-quantitative conversion within 2 hours at 25°C [4] [9].
Table 1: Solvent Systems for Enrofloxacin Salt Synthesis
Solvent Ratio (v/v) | Temperature (°C) | Reaction Time (h) | Yield (%) |
---|---|---|---|
Glycerol-Water (70:30) | 50 | 3.0 | 92.5 |
Ethanol-DCM (3:2) | 25 | 2.0 | 98.1 |
Methanol-DCM (1:1) | 30 | 4.0 | 85.3 |
Acidification is essential for salt formation, with lactic acid (pH 4.0–5.0) optimizing enrofloxacin solubility (>200 mg/mL) prior to sodium hydroxide titration. This step prevents precipitation of the neutral species and ensures homogeneous reaction kinetics [1] [7].
Precise stoichiometric control governs salt purity and stability. 1:1 molar ratios of enrofloxacin to sodium hydroxide consistently produce monohydrate crystals with <0.3% residual free acid, confirmed by HPLC. Deviations beyond ±5% of this ratio induce either incomplete conversion (substoichiometric NaOH) or degradation products (excess NaOH) [1]. For organic acid salts (e.g., mesylate, tartrate), ternary phase diagrams identify optimal drug-acid-solvent equilibria. Enrofloxacin mesylate synthesis achieves maximal yield (98.1%) at equimolar enrofloxacin:mesylic acid ratios in ethanol-DCM, validated by nuclear magnetic resonance (NMR) integration [4] [9].
Table 2: Impact of Stoichiometry on Enrofloxacin Sodium Yield
Enro:NaOH Molar Ratio | Reaction pH | Yield (%) | Residual Free Acid (%) |
---|---|---|---|
1:0.95 | 7.8 | 84.2 | 5.7 |
1:1.00 | 8.2 | 98.5 | 0.2 |
1:1.05 | 8.6 | 92.1 | 0.3 |
Reaction pH critically influences protonation states. Maintaining pH 8.0–8.5 during NaOH addition ensures complete carboxylate deprotonation without hydrolyzing the quinolone core, as verified by in situ FTIR monitoring of carbonyl (C=O) and carboxylate (COO⁻) peaks [1] [8].
Purification eliminates solvent residues and amorphous impurities that compromise stability. Membrane filtration (0.22 μm nylon) followed by vacuum recrystallization from isopropanol reduces residual DCM to <50 ppm, meeting ICH Q3C guidelines. This process yields enrofloxacin sodium monohydrate with >99.5% crystallinity confirmed by powder X-ray diffraction (PXRD) [8] [9]. Antioxidant stabilization is achieved using sodium hydrogen sulfite (0.1% w/w), which suppresses oxidative degradation during lyophilization, extending shelf-life to 24 months at 25°C [8].
Table 3: Purification Efficacy for Residual Solvents
Purification Method | Residual DCM (ppm) | Crystallinity (%) | Stability (Degradation @ 12 mo) |
---|---|---|---|
Filtration only | 420 | 87.4 | 8.3% |
Filtration + Recrystallization | <50 | 99.7 | 1.2% |
Crystal morphology is engineered via cooling-rate control: Slow crystallization (0.5°C/min) generates large, low-surface-area crystals (10–50 μm) that resist hygroscopicity (<0.5% moisture uptake at 60% RH) compared to rapid quenching, which yields metastable, hygroscopic particles [9].
Slow solvent evaporation in ethanol-water (4:1 v/v) produces high-purity enrofloxacin sodium monohydrate crystals with defined facets. However, this method requires 72 hours and achieves only 70–75% yield due to mother liquor retention [9]. Conversely, antisolvent crystallization using n-hexane achieves 92% yield in <4 hours by rapidly reducing enrofloxacin’s solubility. Nanoparticle sizes (D90 = 350 nm) generated via this route enhance dissolution rates (t₉₀ = 4.5 min) but exhibit broader particle size distributions (PDI = 0.32) [10].
Table 4: Performance Comparison of Crystallization Techniques
Parameter | Solvent Evaporation | Antisolvent Crystallization |
---|---|---|
Crystallization Time | 72 h | 4 h |
Yield | 75% | 92% |
Mean Particle Size (D₅₀) | 25 μm | 0.35 μm |
Dissolution t₉₀ (min) | 15.2 | 4.5 |
Residual Solvent (ppm) | <100 | 300–400 |
Hybrid approaches address limitations: Seeded crystallization with enrofloxacin sodium microcrystals (1% w/w) in acetone-water reduces nucleation induction time by 60%, enabling uniform particles (PDI = 0.15) without compromising yield [4] [10].
CAS No.: 1256-86-6
CAS No.: 41164-36-7
CAS No.: 20107-26-0
CAS No.: 5042-08-0
CAS No.: